molecular formula C15H16O2 B1591316 Bisphenol A-d16 CAS No. 96210-87-6

Bisphenol A-d16

Cat. No.: B1591316
CAS No.: 96210-87-6
M. Wt: 244.38 g/mol
InChI Key: IISBACLAFKSPIT-MAJJRYNQSA-N
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Mechanism of Action

Target of Action

Bisphenol A-d16, a deuterium-labeled variant of Bisphenol A, primarily targets the estrogen-related receptor gamma in humans . This receptor plays a crucial role in the regulation of energy homeostasis and mitochondrial function, which are essential for various physiological processes.

Mode of Action

This compound interacts with its primary target, the estrogen-related receptor gamma, by binding to it . This interaction can lead to changes in the normal functioning of the receptor, potentially disrupting the balance of the endocrine system .

Biochemical Pathways

The interaction of this compound with the estrogen-related receptor gamma can affect various biochemical pathways. For instance, it can influence pathways related to energy homeostasis and mitochondrial function . The disruption of these pathways can lead to downstream effects such as altered energy metabolism and mitochondrial dysfunction .

Result of Action

The molecular and cellular effects of this compound’s action are largely due to its interaction with the estrogen-related receptor gamma. This interaction can disrupt the normal functioning of the receptor, leading to alterations in energy homeostasis and mitochondrial function . These disruptions can contribute to the development of various diseases, including cardiovascular diseases, respiratory diseases, diabetes, kidney diseases, obesity, and reproductive disorders .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other chemicals in the environment can potentially affect the bioavailability and toxicity of this compound . .

Biochemical Analysis

Biochemical Properties

Bisphenol A-d16, like its parent compound Bisphenol A, can interact with various enzymes, proteins, and other biomolecules . It is known to have similar chemical behavior but distinct mass spectral properties compared to Bisphenol A . This makes it particularly useful in research to study the environmental fate and metabolic pathways of Bisphenol A .

Cellular Effects

This compound can influence various types of cells and cellular processes . It has been associated with many diseases, including cardiovascular diseases, respiratory diseases, diabetes, kidney diseases, obesity, and reproductive disorders . It can affect cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound is thought to be similar to that of Bisphenol A . It can exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that Bisphenol A, the parent compound, can have long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

Studies on Bisphenol A have shown that it can have various effects at different dosages .

Metabolic Pathways

This compound is involved in various metabolic pathways due to its structural similarity to Bisphenol A . It can interact with various enzymes and cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

It is known that Bisphenol A can interact with various transporters and binding proteins, and can affect its localization or accumulation .

Subcellular Localization

Bisphenol A, the parent compound, is known to be present in various subcellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bisphenol A-d16 involves the deuteration of Bisphenol A. This process typically includes the reaction of deuterated phenol with deuterated acetone under acidic conditions. The reaction is catalyzed by an acid such as hydrochloric acid or sulfuric acid, leading to the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of deuterated reagents and stringent reaction conditions to ensure high yield and purity. The final product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Bisphenol A-d16 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Bisphenol A-d16 is widely used in scientific research due to its unique properties:

Comparison with Similar Compounds

Uniqueness: Bisphenol A-d16 is unique due to its deuterated nature, which provides distinct advantages in analytical applications. The presence of deuterium atoms makes it an ideal internal standard for precise quantification and tracing studies .

Properties

IUPAC Name

1,2,4,5-tetradeuterio-3-deuteriooxy-6-[1,1,1,3,3,3-hexadeuterio-2-(2,3,5,6-tetradeuterio-4-deuteriooxyphenyl)propan-2-yl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h3-10,16-17H,1-2H3/i1D3,2D3,3D,4D,5D,6D,7D,8D,9D,10D/hD2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IISBACLAFKSPIT-MAJJRYNQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(C2=C(C(=C(C(=C2[2H])[2H])O[2H])[2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H])[2H])O[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40583721
Record name Bisphenol A-d16
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96210-87-6
Record name Bisphenol A-d16
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 96210-87-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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